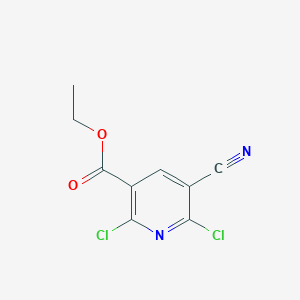

Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O2/c1-2-15-9(14)6-3-5(4-12)7(10)13-8(6)11/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWGETXHCFVFDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90843963 | |

| Record name | Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90843963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919354-52-2 | |

| Record name | Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90843963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Introduction

Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique arrangement of chloro, cyano, and carboxylate functional groups on a pyridine scaffold provides a versatile platform for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of its synthesis, chemical properties, and potential applications, with a particular focus on its role in the development of targeted protein degraders and kinase inhibitors.

Chemical Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in research and development.

| Property | Value | Reference |

| Molecular Formula | C₉H₆Cl₂N₂O₂ | [1] |

| Molecular Weight | 245.06 g/mol | [1] |

| CAS Number | 919354-52-2 | [1] |

| Appearance | White to off-white solid (predicted) | |

| Purity | ≥97% (commercially available) | [1] |

| Storage | Room temperature | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formation of a dihydroxy pyridine intermediate, followed by a chlorination reaction.

Part 1: Synthesis of Ethyl 2,6-dihydroxy-5-cyanopyridine-3-carboxylate

This precursor can be synthesized via a one-pot multi-component reaction, a common and efficient method for constructing highly substituted pyridine rings.

Reaction Scheme:

A representative synthetic workflow for the dihydroxy intermediate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (1.0 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

-

Addition of Reagents: To the sodium ethoxide solution, add ethyl cyanoacetate (1.0 equivalent) and ethyl 3-amino-3-ethoxyacrylate (1.0 equivalent) sequentially at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation. Acidify the mixture with a dilute solution of hydrochloric acid to a pH of 4-5.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield Ethyl 2,6-dihydroxy-5-cyanopyridine-3-carboxylate as a solid.

Part 2: Chlorination to this compound

The dihydroxy intermediate is then chlorinated to yield the final product. This reaction typically employs a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst or an additional chlorinating agent like phosphorus pentachloride (PCl₅) to ensure complete conversion.

Reaction Scheme:

Chlorination of the dihydroxy intermediate to the final product.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, thermometer, and nitrogen inlet, place Ethyl 2,6-dihydroxy-5-cyanopyridine-3-carboxylate (1.0 equivalent).

-

Addition of Reagent: Carefully add an excess of phosphorus oxychloride (POCl₃) (at least 5-10 equivalents) to the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Work-up: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This quenching process is highly exothermic and releases HCl gas.

-

Extraction: Once the ice has melted, neutralize the acidic solution with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, the following are expected characteristic peaks based on its structure and data from analogous compounds.

-

¹H NMR:

-

A singlet for the proton on the pyridine ring.

-

A quartet and a triplet corresponding to the ethyl ester group (-OCH₂CH₃).

-

-

¹³C NMR:

-

Signals for the quaternary carbons of the pyridine ring, including those bonded to the chlorine atoms.

-

A signal for the carbon of the cyano group (-C≡N).

-

A signal for the carbonyl carbon of the ester group.

-

Signals for the carbons of the ethyl group.

-

-

FT-IR (KBr, cm⁻¹):

-

A sharp absorption band around 2220-2240 cm⁻¹ for the C≡N stretch.

-

A strong absorption band around 1720-1740 cm⁻¹ for the C=O stretch of the ester.

-

Absorption bands in the 1550-1600 cm⁻¹ region for the C=C and C=N stretching vibrations of the pyridine ring.

-

Absorption bands in the 700-850 cm⁻¹ region corresponding to C-Cl stretching.

-

-

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) should be observable, showing a characteristic isotopic pattern for two chlorine atoms.

-

Applications in Drug Discovery

The unique structural features of this compound make it a valuable scaffold for the development of novel therapeutics, particularly in the fields of targeted protein degradation and kinase inhibition.

Targeted Protein Degradation (PROTACs)

This compound is classified as a protein degrader building block.[1] Its dichlorinated pyridine core can serve as a versatile handle for linking a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand, forming a Proteolysis Targeting Chimera (PROTAC). The two chlorine atoms offer sites for differential functionalization, allowing for the creation of a library of PROTACs with varying linker lengths and attachment points.

Workflow for PROTAC Synthesis using this compound as a Linker Core:

A generalized workflow for synthesizing a PROTAC using the dichloropyridine scaffold.

General Protocol for Nucleophilic Aromatic Substitution:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).

-

Addition of Nucleophile and Base: Add the E3 ligase ligand containing a nucleophilic group (e.g., an amine or thiol; 1.0-1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA or K₂CO₃; 1.5-2.0 equivalents).

-

Reaction: Heat the reaction mixture to a temperature ranging from 60 to 120 °C, depending on the reactivity of the nucleophile. Monitor the reaction by LC-MS.

-

Work-up and Isolation: After completion, cool the reaction, and perform an aqueous work-up. Extract the product with an appropriate organic solvent. Purify the monosubstituted intermediate by column chromatography.

-

Second Substitution: Repeat steps 1-4 with the purified intermediate and the target protein ligand to synthesize the final PROTAC.

Kinase Inhibition

Cyanopyridine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. The electron-withdrawing nature of the cyano and chloro groups on the pyridine ring can enhance the binding affinity of the molecule to the ATP-binding pocket of kinases.

Workflow for Kinase Inhibition Assay:

A general workflow for assessing the kinase inhibitory activity of the title compound.

General Protocol for In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay):

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Kinase Reaction: In a 96-well plate, add the kinase, the appropriate substrate, and the test compound at various concentrations.

-

Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus reflects the kinase activity.

-

Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Safety and Handling

Conclusion

This compound is a promising and versatile building block for the synthesis of novel bioactive molecules. Its dichlorinated pyridine core provides a strategic platform for the construction of PROTACs, while the overall electronic properties of the molecule suggest potential as a kinase inhibitor. The synthetic routes and analytical methodologies outlined in this guide provide a foundation for researchers to explore the full potential of this compound in the development of next-generation therapeutics.

References

An In-Depth Technical Guide to Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate: A Versatile Building Block for Drug Discovery

Abstract

Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate is a highly functionalized heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. Its pyridine core is strategically adorned with reactive sites—two electrophilic chlorine atoms, a versatile cyano group, and an ethyl ester moiety—making it a valuable and adaptable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its structure, physicochemical properties, a plausible synthetic route with mechanistic insights, and its applications, particularly highlighting its role as a key building block for advanced therapeutic modalities such as protein degraders.[1] This document is intended to serve as a foundational resource for researchers and scientists leveraging this compound in their synthetic and drug discovery programs.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is its polysubstituted pyridine ring. The arrangement of two chlorine atoms flanking the ring nitrogen, combined with the electron-withdrawing cyano and carboxylate groups, profoundly influences the molecule's electronic properties and reactivity.

Caption: Molecular structure of the title compound.

Table 1: Core Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 919354-52-2 | [1][2] |

| Molecular Formula | C₉H₆Cl₂N₂O₂ | [1][2] |

| Molecular Weight | 245.06 g/mol | [1][2] |

| Appearance | Light yellow solid (inferred from analogs) | [3] |

| Storage | Room temperature, dry conditions | [1][4] |

| Purity | Typically ≥97% | [1] |

| Classification | Protein Degrader Building Block | [1] |

Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of this compound is sparse, a robust synthetic strategy can be devised based on established pyridine chemistry, particularly from more accessible dihydroxy precursors. The conversion of pyridinols (or their tautomeric pyridone forms) to chloropyridines is a cornerstone of heterocyclic synthesis.

The proposed pathway involves two key transformations:

-

Dehydrative Chlorination: The replacement of hydroxyl groups on a pyridine ring with chlorine. This is typically achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), which act as both chlorine source and dehydrating agent. This step is crucial for activating the pyridine ring for subsequent reactions.[5][6]

-

Esterification: The conversion of the resulting nicotinic acid derivative to its corresponding ethyl ester.

Caption: Proposed high-level synthetic workflow.

Representative Experimental Protocol

This protocol is illustrative, based on analogous transformations, and requires optimization.

Step 1: Synthesis of 2,6-dichloro-5-cyanonicotinic acid

-

Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2,6-dihydroxy-5-cyanonicotinic acid (1.0 eq) with phosphorus oxychloride (POCl₃, 5.0 eq).

-

Reaction: Carefully add phosphorus pentachloride (PCl₅, 2.5 eq) portion-wise to the stirred slurry. Causality Note: The combination of POCl₃ and PCl₅ is highly effective for converting both the ring hydroxyls and the carboxylic acid into their chloro-derivatives, ensuring a complete transformation.

-

Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a fume hood. The intermediate acid chloride will hydrolyze back to the carboxylic acid.

-

Isolation: The solid product, 2,6-dichloro-5-cyanonicotinic acid, precipitates out. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Step 2: Esterification to this compound

-

Setup: Suspend the dried 2,6-dichloro-5-cyanonicotinic acid (1.0 eq) in anhydrous ethanol (10-15 vol).

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq). Causality Note: The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol (Fischer-Speier esterification).

-

Heating: Heat the mixture to reflux for 8-12 hours until the starting material is consumed (monitored by TLC/LC-MS).

-

Work-up: Cool the reaction mixture and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction & Purification: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.

Caption: Map of reactive sites and potential chemical transformations.

-

C2 and C6 Chlorine Atoms: These positions are highly activated towards Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing effect of the ring nitrogen and the other substituents makes the C2 and C6 positions electron-deficient and thus excellent electrophilic sites for attack by nucleophiles like amines, thiols, or alkoxides.[7][8] This allows for the straightforward introduction of diverse chemical functionalities, which is a key strategy in library synthesis for drug discovery.

-

C5 Cyano Group: The nitrile functionality is a versatile chemical handle. It can be reduced to a primary amine using reducing agents like lithium aluminum hydride, introducing a basic center and a point for further derivatization.[7] Alternatively, it can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.

-

C3 Ethyl Ester: The ester group can be readily hydrolyzed to the parent carboxylic acid, which can then be used in amide bond coupling reactions.[8] This is a fundamental transformation in medicinal chemistry for linking molecular fragments.

Applications in Drug Discovery

The primary application for this compound in contemporary research is as a Protein Degrader Building Block .[1]

Protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs), are heterobifunctional molecules designed to hijack the cell's natural protein disposal system. A PROTAC consists of three parts: a ligand that binds to a target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two.

This compound is an ideal scaffold for constructing such molecules. Its multiple reactive sites allow for the sequential attachment of a linker, a target-binding ligand, and/or an E3 ligase ligand. For example, one of the chlorine atoms could be substituted with a linker moiety, while the other functional groups are elaborated to form the protein-binding portions of the final degrader molecule. The cyanopyridine core itself is a common motif in biologically active compounds, and its derivatives have been explored for anticancer and cardiovascular activities, making it a privileged scaffold for new therapeutic designs.[9][10][11]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar chlorinated cyanopyridines should be used to guide handling procedures.

-

Potential Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[12][13] Expected to cause skin and serious eye irritation.[3][12] May cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear appropriate PPE, including nitrile gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[14]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[1][13][14]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a highly engineered molecular tool. Its dense collection of orthogonally reactive functional groups on a stable pyridine core provides chemists with a powerful platform for building molecular complexity. Its designated role as a building block for protein degraders places it at the forefront of modern drug discovery, offering a reliable and versatile starting point for the development of next-generation therapeutics. Understanding its structure, synthesis, and reactivity is key to unlocking its full potential in the research laboratory.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound - C9H6Cl2N2O2 | CSCS00010391517 [chem-space.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate [myskinrecipes.com]

- 5. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 6. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]

- 7. Ethyl 5-chloro-3-cyanopyridine-2-carboxylate | 1312118-05-0 | Benchchem [benchchem.com]

- 8. Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate | 82671-03-2 | Benchchem [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate: A Versatile Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate, bearing the CAS number 919354-52-2, is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of reactive sites—two electrophilic chlorine atoms, a nucleophilic cyano group, and an ethyl ester—renders it a versatile scaffold for the synthesis of a diverse array of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthesis protocol, its reactivity profile, and its emerging applications, particularly as a building block for targeted protein degraders.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 919354-52-2 | [1][2] |

| Molecular Formula | C₉H₆Cl₂N₂O₂ | [3] |

| Molecular Weight | 245.06 g/mol | [3] |

| IUPAC Name | This compound | [2] |

| Synonyms | Ethyl 2,6-dichloro-5-cyanonicotinate, 3-Pyridinecarboxylic acid, 2,6-dichloro-5-cyano-, ethyl ester | [1] |

| Appearance | Expected to be a solid at room temperature | General chemical knowledge |

| Storage | Room temperature, in a dry, well-ventilated place | [3] |

Spectroscopic Characterization (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The molecule possesses a single aromatic proton on the pyridine ring. This proton is expected to appear as a singlet in the aromatic region of the spectrum, likely between δ 8.0 and 9.0 ppm. The ethyl ester group will exhibit a quartet (for the -CH₂- group) and a triplet (for the -CH₃ group) in the upfield region, typically around δ 4.4 and δ 1.4 ppm, respectively.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will be characterized by nine distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester will resonate at the most downfield position, typically in the range of 160-170 ppm. The carbons of the pyridine ring will appear between approximately 110 and 160 ppm, with those bonded to chlorine atoms showing characteristic shifts. The cyano carbon will have a signal in the 115-120 ppm range. The carbons of the ethyl group will be found in the upfield region of the spectrum.[4][5][6]

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by several key stretching frequencies. A strong absorption band around 2220-2260 cm⁻¹ will be indicative of the cyano (C≡N) group.[7] A strong carbonyl (C=O) stretch from the ethyl ester will be observed in the region of 1720-1740 cm⁻¹. The C-Cl bonds will show absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 244 and 246 in a characteristic 9:6:1 isotopic pattern, confirming the presence of two chlorine atoms.[4] Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), and chlorine atoms.

Synthesis of this compound

A robust and scalable synthesis of the title compound is crucial for its accessibility in research and development. While a specific protocol for this exact molecule is not explicitly detailed in publicly available literature, a highly plausible multi-step synthesis can be devised based on established pyridine chemistry, particularly the chlorination of dihydroxypyridine precursors as described in patents for analogous compounds.[8][9]

The proposed synthetic pathway commences with the construction of the dihydroxypyridine core, followed by a chlorination step to yield the target molecule.

Figure 1: Proposed two-step synthetic workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2,6-dihydroxy-5-cyanonicotinate

This step involves a Hantzsch-type pyridine synthesis, a well-established method for constructing the pyridine ring.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl cyanoacetate (1 equivalent), ethyl acetoacetate (1 equivalent), and a suitable alcohol solvent such as ethanol.

-

Addition of Reagents: While stirring, add a source of ammonia, such as ammonium acetate (1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, being a dihydroxypyridine, is often insoluble in the alcohol and may precipitate. The solid can be collected by filtration, washed with cold ethanol, and dried under vacuum to yield Ethyl 2,6-dihydroxy-5-cyanonicotinate.

Step 2: Synthesis of this compound

This step employs a vigorous chlorination reaction to replace the hydroxyl groups with chlorine atoms. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place Ethyl 2,6-dihydroxy-5-cyanonicotinate (1 equivalent).

-

Addition of Chlorinating Agents: Carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equivalents) to the flask. The mixture may be heated gently to aid dissolution. To this mixture, slowly add phosphorus pentachloride (PCl₅) (2-2.5 equivalents) in portions. The addition of PCl₅ can be exothermic.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 105 °C) for 3-5 hours. The reaction should be monitored by TLC or GC-MS until the starting material is consumed.

-

Work-up and Isolation: After cooling to room temperature, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that should be performed with extreme caution. The resulting aqueous mixture is then extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dictated by the interplay of its functional groups. The electron-withdrawing nature of the pyridine nitrogen, the cyano group, and the ethyl ester activates the chlorine atoms at the C2 and C6 positions towards nucleophilic aromatic substitution (SₙAr).

Figure 2: Key reactive sites and potential transformations of this compound.

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms at the C2 and C6 positions are susceptible to displacement by a wide range of nucleophiles, including amines, alkoxides, and thiolates. Due to the symmetrical nature of the initial substitution at C2 or C6, a single monosubstituted product is expected. However, the introduction of an electron-donating group in the first substitution can deactivate the ring towards a second SₙAr reaction, making sequential disubstitution challenging. This stepwise reactivity allows for the controlled introduction of different functional groups at the C2 and C6 positions.

Versatility as a Chemical Intermediate: The trifunctional nature of this molecule makes it an exceptionally useful intermediate in multi-step organic synthesis. For instance, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further handles for molecular elaboration. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters or amides. This array of possible transformations makes it a valuable starting material for the synthesis of complex heterocyclic systems for applications in pharmaceuticals and agrochemicals.[10][11][12]

Application in Targeted Protein Degradation (PROTACs):

A significant emerging application for this compound is as a building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[13][14] this compound can serve as a versatile scaffold for constructing either the E3 ligase ligand, the linker, or the warhead that binds to the protein of interest. The two chlorine atoms provide orthogonal handles for linking to other components of the PROTAC molecule. The pyridine core can be a key part of the pharmacophore that binds to the E3 ligase or the target protein. Its classification as a "protein degrader building block" by chemical suppliers underscores its potential in this rapidly growing field of drug discovery.[3]

Safety and Handling

As with all chlorinated and cyano-containing organic compounds, this compound should be handled with care in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its rich functionality allows for a wide range of chemical transformations, making it an ideal starting material for the construction of complex molecular architectures. The plausible and scalable synthetic route, combined with its predictable reactivity, makes it an attractive tool for medicinal chemists. Its emerging role in the field of targeted protein degradation further highlights its importance and potential for the development of novel therapeutics. As research in these areas continues to expand, the utility of this compound is poised to grow, solidifying its place as a key intermediate in modern drug discovery.

References

- 1. 919354-52-2 | Ethyl 2,6-dichloro-5-cyanonicotinate - AiFChem [aifchem.com]

- 2. This compound - C9H6Cl2N2O2 | CSCS00010391517 [chem-space.com]

- 3. calpaclab.com [calpaclab.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. 3,5-Dichloro-2-cyanopyridine | C6H2Cl2N2 | CID 2769699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 9. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]

- 10. Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate | 82671-03-2 | Benchchem [benchchem.com]

- 11. Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate [myskinrecipes.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Targeted Protein Degradation by Electrophilic PROTACs that Stereoselectively and Site-Specifically Engage DCAF1. | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Physical and Chemical Properties of Substituted Pyridines: A Medicinal Chemistry Perspective

Introduction: The Privileged Scaffold in Drug Discovery

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in over 7,000 drug candidates and 95 FDA-approved pharmaceuticals underscores its status as a "privileged scaffold."[3][4][5] Molecules from essential medicines like the proton pump inhibitor esomeprazole to the kinase inhibitor imatinib feature this versatile core.[4] The unique electronic landscape of the pyridine ring, coupled with its ability to act as a hydrogen bond acceptor, allows for the meticulous tuning of a molecule's physicochemical and pharmacokinetic properties.[6]

This guide provides an in-depth exploration of how substituents modulate the core properties of the pyridine ring. We will dissect the electronic and steric influences that govern basicity, lipophilicity, and chemical reactivity, offering field-proven insights for researchers, medicinal chemists, and drug development professionals aiming to leverage this scaffold for the rational design of novel therapeutics.

Section 1: The Electronic Architecture of the Pyridine Ring

The defining feature of pyridine is the replacement of a CH group in benzene with a more electronegative nitrogen atom. This fundamental substitution has profound consequences for the ring's electronic distribution and subsequent reactivity. The nitrogen atom exerts a strong electron-withdrawing inductive effect, polarizing the C-N bonds and reducing the electron density of the entire aromatic system.[4][7] This creates a π-deficient ring, which is less reactive towards electrophiles than benzene but significantly more susceptible to nucleophilic attack.[4][8]

Resonance structures reveal that the electron deficiency is most pronounced at the C2 (ortho) and C4 (para) positions, which bear a partial positive charge.[9] The C3 (meta) position is comparatively less electron-deficient. This intrinsic electronic bias is the primary determinant of the ring's regiochemical behavior in chemical reactions.

The Influence of Substituents

The placement of substituents allows for the fine-tuning of this electronic landscape. The interplay between inductive and resonance effects of a substituent dictates the overall electron density and its distribution within the ring.

-

Electron-Donating Groups (EDGs): Groups like amino (-NH2) and methoxy (-OCH3) donate electron density to the ring, primarily through resonance. This partially counteracts the electron-withdrawing nature of the ring nitrogen, increasing the ring's reactivity towards electrophiles and modulating its basicity.

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and halogens (-Cl, -F) further decrease the electron density of the ring through inductive and/or resonance effects.[10] This deactivation makes electrophilic substitution even more challenging but enhances the ring's susceptibility to nucleophilic attack.

The following diagram illustrates how substituents at the C4 position modulate electron density, influencing the sites of potential chemical reactions.

Caption: Electronic effects of C4 substituents on the pyridine ring.

Section 2: Core Physical Properties and Their Modulation

The strategic modification of a pyridine-containing drug candidate relies on a deep understanding of how substituents impact its physical properties. These properties, including basicity (pKa), lipophilicity (logP), and solubility, are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6]

Basicity (pKa)

The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system, making it available for protonation.[8] Pyridine is a weak base with a pKa of its conjugate acid (pyridinium) of approximately 5.25.[8] This basicity is a key handle for medicinal chemists.

-

EDGs increase basicity: By donating electron density to the ring, EDGs increase the availability of the nitrogen's lone pair for protonation, thereby raising the pKa.

-

EWGs decrease basicity: By withdrawing electron density, EWGs make the nitrogen lone pair less available, lowering the pKa.[7]

The position of the substituent is also crucial. A substituent at the C4 position will have a greater electronic influence on the nitrogen than one at the C3 position.

Lipophilicity (logP) and Solubility

Lipophilicity, often measured as the logarithm of the partition coefficient between octanol and water (logP), is a critical parameter for membrane permeability and overall drug disposition. The pyridine nitrogen itself increases polarity and hydrogen bonding capacity, generally lowering the logP compared to its benzene analog.

Substituents can drastically alter lipophilicity:

-

Nonpolar/Alkyl groups increase logP, enhancing lipophilicity.[11]

-

Polar/Hydrogen-bonding groups (e.g., -OH, -CONH2) decrease logP, increasing aqueous solubility.[11]

Quantitative Structure-Activity Relationship (QSAR) studies frequently correlate activity with lipophilicity, highlighting its importance in drug-receptor interactions.[12][13]

Data Summary: Physicochemical Properties of Monosubstituted Pyridines

The following table summarizes the experimental pKa and calculated logP (ClogP) values for a selection of common substituted pyridines, illustrating the principles discussed.

| Substituent | Position | pKa (of conjugate acid) | ClogP |

| -H (Pyridine) | - | 5.25 | 0.65 |

| -CH₃ | 2 | 5.97 | 1.11 |

| -CH₃ | 3 | 5.68 | 1.11 |

| -CH₃ | 4 | 6.02 | 1.11 |

| -NH₂ | 2 | 6.86 | 0.04 |

| -NH₂ | 3 | 5.98 | 0.04 |

| -NH₂ | 4 | 9.11 | 0.04 |

| -Cl | 2 | 0.72 | 1.23 |

| -Cl | 3 | 2.84 | 1.23 |

| -Cl | 4 | 3.83 | 1.23 |

| -CN | 2 | -0.26 | 0.17 |

| -CN | 3 | 1.45 | 0.17 |

| -CN | 4 | 1.90 | 0.17 |

| -OCH₃ | 4 | 6.62 | 0.69 |

Data compiled from various publicly available chemical databases.

Section 3: Chemical Reactivity and Synthetic Applications

The electron-deficient nature of the pyridine ring dictates its reactivity, creating a landscape of opportunities for synthetic modification.[8]

Reactions at the Nitrogen Atom

The basic nitrogen lone pair readily reacts with electrophiles:

-

Protonation & N-Alkylation: Forms pyridinium salts, which dramatically increases the electron-deficient character of the ring, making it even more susceptible to nucleophilic attack.[14]

-

N-Oxidation: Reaction with peroxy acids forms pyridine-N-oxides. This transformation is synthetically powerful; the N-oxide group is electron-donating via resonance, activating the C2 and C4 positions for electrophilic substitution. The oxide can later be removed by reduction.[15]

Electrophilic Aromatic Substitution (SEAr)

SEAr on the pyridine ring is significantly more difficult than on benzene and requires harsh reaction conditions.[15][16] The reaction is disfavored for two reasons: the ring is already electron-deficient, and under the acidic conditions often required, the nitrogen becomes protonated, further deactivating the ring.[15] When the reaction does occur, substitution is strongly directed to the C3 position, as attack at C2 or C4 would place a destabilizing positive charge on the adjacent, already positive, nitrogen atom in the intermediate sigma complex.[17][18]

Nucleophilic Aromatic Substitution (SNAr)

In stark contrast to SEAr, the pyridine ring is highly activated towards SNAr, particularly at the C2 and C4 positions.[4][14] This is the most synthetically useful reaction for functionalizing the pyridine core. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon, forming a negatively charged intermediate (Meisenheimer complex). This intermediate is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom.[19] This stabilization is only possible for attack at the C2 and C4 positions, explaining the strong regioselectivity.[19][20]

A good leaving group (e.g., a halide) is required at the C2 or C4 position. The reactivity of halogens as leaving groups is typically F > Cl > Br > I.[21]

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr) on a pyridine ring.

A classic example is the Chichibabin reaction , where pyridine reacts with sodium amide (NaNH₂) to introduce an amino group, primarily at the C2 position.[14] This reaction proceeds with the formal elimination of a hydride ion.[14]

Section 4: Relevance in Drug Development & Metabolism

The ability to modulate the physicochemical and chemical properties of pyridines is central to their success in drug discovery.

-

Improving Pharmacokinetics (PK): Replacing a phenyl ring with a pyridine ring can improve metabolic stability, permeability, and potency.[4][5] The nitrogen atom can serve as a hydrogen bond acceptor, improving binding affinity to a target protein, or it can be used to increase solubility and tune the pKa to optimize absorption.[6]

-

Metabolic Stability: The pyridine ring itself can be a site of metabolism, typically oxidation by cytochrome P450 enzymes. Strategically placing substituents can block these "metabolic soft spots." For example, replacing a metabolically liable C-H bond with a C-F or C-OCH3 bond can significantly improve a compound's half-life.[22] Conversely, sometimes a less stable analogue is desired for a specific PK profile. Saturating the pyridine ring to a piperidine can also dramatically alter metabolic stability.[23]

Section 5: Key Experimental Protocols

Trustworthy and reproducible data are the foundation of drug discovery. The following are standardized protocols for determining two of the most critical physicochemical properties.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol provides a self-validating system for accurately measuring the dissociation constant of the pyridinium ion.

Methodology:

-

Preparation: Prepare a 0.01 M solution of the substituted pyridine in deionized water. Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions. Calibrate a pH meter using standard buffers (pH 4.0, 7.0, 10.0).

-

Titration Setup: Place 50 mL of the pyridine solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a temperature probe.

-

Acidification: Add a stoichiometric excess of 0.1 M HCl (e.g., 10 mL) to the solution to fully protonate the pyridine nitrogen, forming the pyridinium salt.

-

Titration: Begin titrating the acidified solution with the standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.1 mL). Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Continue the titration well past the equivalence point. Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).

-

Validation: The accuracy of the protocol is validated by the sharpness of the equivalence point and comparison to known literature values for a standard compound (e.g., pyridine itself).

Protocol 2: Determination of logP by the Shake-Flask Method

This is the gold standard method for determining the partition coefficient, providing a direct measure of a compound's lipophilicity.

Methodology:

-

Phase Preparation: Prepare a buffer solution (typically phosphate buffer, pH 7.4) and saturate it with n-octanol. Separately, saturate n-octanol with the buffer. This pre-saturation is critical to ensure thermodynamic equilibrium.

-

Sample Preparation: Prepare a stock solution of the substituted pyridine in a suitable solvent. The final concentration in the aqueous phase should be within the linear range of the analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Partitioning: In a centrifuge tube, combine a precise volume of the pre-saturated buffer and pre-saturated n-octanol (e.g., 5 mL of each). Add a small aliquot of the pyridine stock solution.

-

Equilibration: Cap the tube and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the mixture at high speed to ensure complete separation of the aqueous and organic layers.

-

Quantification: Carefully withdraw a sample from each phase. Determine the concentration of the pyridine in each layer using a validated analytical method (e.g., UV-Vis by creating a standard curve).

-

Calculation: The partition coefficient (P) is calculated as P = [Concentration in octanol] / [Concentration in aqueous buffer]. The logP is the base-10 logarithm of P.

-

Validation: The system is validated by running a compound with a known logP value in parallel and ensuring the mass balance (total amount of compound recovered from both phases) is >95%.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyridine - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemistry-online.com [chemistry-online.com]

- 15. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 16. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 17. aklectures.com [aklectures.com]

- 18. quora.com [quora.com]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 21. benchchem.com [benchchem.com]

- 22. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,6-dichloro-5-cyanopyridine-3-carboxylate, a substituted pyridine derivative with the CAS number 919354-52-2 and molecular formula C₉H₆Cl₂N₂O₂[1][2], is a compound of significant interest in medicinal chemistry and materials science. Its multifaceted structure, featuring a dichlorinated pyridine ring, a cyano group, and an ethyl carboxylate moiety, offers a versatile scaffold for the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the elucidation of its role in various chemical transformations.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. The interpretation of this data is grounded in fundamental spectroscopic principles and supported by comparative analysis with structurally related compounds.

Molecular Structure and Key Features

The structural framework of this compound presents distinct features that govern its spectroscopic behavior. The aromatic pyridine core is substituted with electron-withdrawing chlorine and cyano groups, which significantly influence the chemical shifts of the aromatic proton and carbons. The ethyl ester group introduces characteristic aliphatic signals in the NMR spectra and prominent vibrational bands in the IR spectrum.

Figure 1: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental tool for elucidating the hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum is predicted to be relatively simple, showcasing signals corresponding to the aromatic proton and the ethyl ester group.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.5 | Singlet | 1H | H4 (Aromatic) |

| ~4.4 - 4.5 | Quartet | 2H | -OCH₂CH₃ |

| ~1.4 - 1.5 | Triplet | 3H | -OCH₂CH₃ |

Interpretation and Rationale:

-

Aromatic Proton (H4): The lone proton on the pyridine ring (H4) is expected to appear as a singlet in the downfield region (~8.2 - 8.5 ppm). Its deshielding is a consequence of the anisotropic effect of the aromatic ring and the inductive electron-withdrawing effects of the adjacent chlorine and carboxylate groups. The absence of adjacent protons results in a singlet multiplicity.

-

Ethyl Ester Protons: The ethyl group gives rise to a characteristic quartet and triplet pattern.

-

The methylene protons (-OCH₂ CH₃) are deshielded by the adjacent oxygen atom, and their signal is predicted to be a quartet around 4.4 - 4.5 ppm due to coupling with the three neighboring methyl protons.

-

The methyl protons (-OCH₂CH₃ ) are expected to appear as a triplet around 1.4 - 1.5 ppm, resulting from coupling with the two methylene protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides insights into the carbon skeleton of the molecule. The predicted ¹³C NMR spectrum of this compound will display distinct signals for each of the nine unique carbon atoms.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~163 - 165 | C=O (Ester) |

| ~155 - 158 | C2/C6 (C-Cl) |

| ~150 - 153 | C2/C6 (C-Cl) |

| ~140 - 143 | C4 (C-H) |

| ~128 - 132 | C3 (C-COOEt) |

| ~115 - 118 | C≡N (Cyano) |

| ~110 - 113 | C5 (C-CN) |

| ~62 - 64 | -OCH₂CH₃ |

| ~13 - 15 | -OCH₂CH₃ |

Interpretation and Rationale:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing furthest downfield (~163 - 165 ppm).

-

Aromatic Carbons:

-

The carbons bonded to the highly electronegative chlorine atoms (C2 and C6) are significantly deshielded and are predicted to appear in the range of 150 - 158 ppm.

-

The protonated aromatic carbon (C4) is expected around 140 - 143 ppm.

-

The carbons attached to the carboxylate (C3) and cyano (C5) groups will also be in the aromatic region, with their precise shifts influenced by the electronic effects of these substituents.

-

-

Cyano Carbon: The carbon of the cyano group typically resonates in the 115 - 118 ppm region.

-

Ethyl Ester Carbons: The methylene carbon (-O CH₂CH₃) is expected around 62 - 64 ppm, while the methyl carbon (-OCH₂CH₃ ) will be the most upfield signal at approximately 13 - 15 ppm.

Figure 2: Summary of predicted spectroscopic data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2220 - 2240 | C≡N Stretch | Cyano |

| ~1720 - 1740 | C=O Stretch | Ester |

| ~1550 - 1600 | C=C & C=N Stretch | Aromatic Ring |

| ~1200 - 1300 | C-O Stretch | Ester |

| ~700 - 800 | C-Cl Stretch | Chloroalkane |

Interpretation and Rationale:

-

Cyano Group (C≡N): A sharp, medium-intensity absorption band is expected in the range of 2220-2240 cm⁻¹ corresponding to the stretching vibration of the carbon-nitrogen triple bond.

-

Ester Group (C=O): A strong, sharp absorption band between 1720-1740 cm⁻¹ is characteristic of the carbonyl stretch of the ethyl ester.

-

Aromatic Ring: The C=C and C=N stretching vibrations of the pyridine ring will likely appear in the 1550-1600 cm⁻¹ region.

-

Carbon-Oxygen Stretch (C-O): The C-O single bond stretch of the ester will produce a strong band in the 1200-1300 cm⁻¹ region.

-

Carbon-Chlorine Stretch (C-Cl): The C-Cl stretching vibrations are expected to appear in the fingerprint region, typically between 700-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural confirmation. The molecular weight of this compound is 245.06 g/mol [2].

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion Peak ([M]⁺): The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak. The expected m/z values will be approximately 244 (for ³⁵Cl₂), 246 (for ³⁵Cl³⁷Cl), and 248 (for ³⁷Cl₂), with relative intensities of approximately 9:6:1.

-

Major Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z 199/201/203.

-

Loss of the entire ethyl carboxylate group (-COOCH₂CH₃, 73 Da) to yield a fragment at m/z 171/173/175.

-

Further fragmentation of the pyridine ring through the loss of chlorine or the cyano group.

-

Experimental Protocols

1. NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 500 MHz NMR spectrometer.

-

Acquisition Parameters for ¹H NMR:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Spectral width: 20 ppm

-

Acquisition time: ~3 seconds

-

-

Acquisition Parameters for ¹³C NMR:

-

Pulse sequence: zgpg30 (proton decoupled)

-

Number of scans: 1024

-

Spectral width: 240 ppm

-

Acquisition time: ~1 second

-

2. IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

3. Mass Spectrometry:

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: Introduce a small amount of the sample via a direct insertion probe.

-

Acquisition: Acquire the mass spectrum over a mass range of m/z 50-500.

Conclusion

The predicted spectroscopic data for this compound provides a comprehensive fingerprint for the unambiguous identification and characterization of this important chemical entity. The combination of ¹H NMR, ¹³C NMR, IR, and MS data allows for the complete elucidation of its molecular structure. This guide serves as a valuable resource for researchers working with this compound, enabling them to confidently verify its identity and purity in their synthetic and developmental endeavors.

References

The Therapeutic Potential of Cyanopyridines: A Technical Guide for Drug Discovery Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, and the incorporation of a cyano group imparts unique electronic properties that have been successfully exploited in the development of a diverse range of therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted therapeutic applications of cyanopyridines, with a focus on their burgeoning role in oncology, neurodegenerative diseases, and inflammatory conditions. This document is intended for researchers, scientists, and drug development professionals, offering insights into the mechanisms of action, experimental evaluation, and synthetic considerations for this promising class of compounds.

The Cyanopyridine Core: A Privileged Scaffold in Drug Design

The cyanopyridine nucleus, characterized by a pyridine ring substituted with a nitrile (-C≡N) group, possesses a distinct combination of chemical features that make it an attractive scaffold for drug design. The strong electron-withdrawing nature of the cyano group significantly influences the electron distribution within the pyridine ring, modulating its reactivity and potential for intermolecular interactions. This electronic perturbation can enhance binding affinities to biological targets and provide vectors for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.[1][2]

Therapeutic Applications in Oncology

Cyanopyridine derivatives have demonstrated significant promise as anticancer agents through their ability to modulate key signaling pathways involved in tumor growth, proliferation, and survival.[3]

Inhibition of Pro-Survival Kinases

Several cyanopyridine-based compounds have been identified as potent inhibitors of various protein kinases that are frequently dysregulated in cancer.

The Pim-1 kinase, a serine/threonine kinase, is a crucial regulator of cell survival, proliferation, and apoptosis, and its overexpression is linked to numerous cancers.[4] 3-Cyanopyridine derivatives have emerged as a significant class of Pim-1 inhibitors. These compounds have shown potent cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG-2), colon cancer (HCT-116), breast cancer (MCF-7), and prostate cancer (PC-3).[4] Notably, certain 2-chloro-3-cyanopyridine derivatives have exhibited greater cytotoxicity than the standard chemotherapeutic agent 5-fluorouracil (5-FU).[4]

Pim-1 Signaling Pathway and Inhibition by Cyanopyridines

Caption: Inhibition of the Pim-1 kinase by cyanopyridine derivatives blocks the phosphorylation of pro-apoptotic proteins like BAD, leading to increased apoptosis in cancer cells.

Certain cyanopyridone derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[5] Both VEGFR-2 and HER-2 are key drivers of angiogenesis and tumor progression, and their simultaneous inhibition presents a powerful anti-cancer strategy.[5] Neratinib, a cyanopyridine-containing drug, is an irreversible pan-HER kinase inhibitor used in the treatment of HER-2-positive breast cancer.[5]

Modulation of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and migration. Constitutive activation of the STAT3 pathway is a hallmark of many cancers, including colorectal cancer.[6] 2-Amino-3-cyanopyridine derivatives have been shown to inhibit the phosphorylation of STAT3, leading to the suppression of tumor growth and induction of apoptosis in colorectal cancer cells.[6]

STAT3 Signaling Pathway and its Interruption by Cyanopyridines

Caption: 2-Amino-3-cyanopyridine derivatives inhibit STAT3 phosphorylation, preventing its translocation to the nucleus and subsequent transcription of genes that promote cancer cell proliferation and survival.

Downregulation of Survivin and Induction of Apoptosis

Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is overexpressed in most human cancers and is associated with resistance to chemotherapy and poor prognosis.[7] Novel 3-cyanopyridine derivatives have been developed as survivin modulators.[7] These compounds have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells by reducing the expression of survivin and other IAPs like Livin, XIAP, and c-IAP1.[7]

Quantitative Cytotoxicity Data of Selected Cyanopyridine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| 2-Chloro-3-cyanopyridines | HepG2 | 6.95 - 8.02 | 5-FU | 9.42 | [4] |

| 2-Chloro-3-cyanopyridines | HCT-116 | 7.15 | 5-FU | 8.01 | [4] |

| 2-Amino-3-cyanopyridine (3n) | HCT-116 | 10.50 | - | - | [6] |

| 2-Oxo-3-cyanopyridine (5e) | PC-3 | ~5 | 5-FU | ~10 | [7] |

| 2-Oxo-3-cyanopyridine (5e) | MDA-MB-231 | ~4 | 5-FU | ~10.5 | [7] |

Neuroprotective Applications in Neurodegenerative Diseases

The multifactorial nature of neurodegenerative diseases, such as Alzheimer's disease (AD), necessitates the development of multi-target-directed ligands.[8][9][10] Cyanopyridine-triazine hybrids have emerged as promising candidates for AD therapy by simultaneously targeting key pathological pathways.[11] These compounds have demonstrated potent inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, and can also disaggregate amyloid-β (Aβ) plaques, a hallmark of AD.[11] Furthermore, they have been shown to reduce neuronal death induced by oxidative stress.[11]

Anti-inflammatory Potential

Cyanopyridine derivatives have also been investigated for their anti-inflammatory properties.[12][13] Certain 2-amino-4,6-disubstituted-diphenylpyridine-3-carbonitriles have exhibited good anti-inflammatory activity in preclinical models, comparable to the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin.[12] The mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Experimental Protocols for Evaluation

Synthesis and Characterization of a Representative 2-Amino-3-cyanopyridine

One-pot synthesis of 2-amino-4,6-diphenylnicotinonitrile:

-

Reaction Setup: In a round-bottom flask, combine benzaldehyde (1 mmol), acetophenone (1 mmol), malononitrile (1.1 mmol), and ammonium acetate (1.5 mmol).

-

Catalyst Addition: Add a catalytic amount of a suitable catalyst, such as a nanostructured diphosphate (e.g., Na2CaP2O7).

-

Reaction Conditions: Heat the mixture at 80 °C under solvent-free conditions for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture and purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS).

Illustrative Experimental Workflow

Caption: A streamlined workflow for the synthesis and characterization of 2-amino-3-cyanopyridine derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the cyanopyridine compound for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Target Protein Expression

-

Cell Lysis: Treat cancer cells with the cyanopyridine compound for a designated time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Pim-1, anti-p-STAT3, anti-survivin), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

In Vitro Kinase Inhibition Assay

-

Reaction Setup: In a microplate, combine the recombinant kinase (e.g., Pim-1), a suitable substrate, and ATP.

-

Inhibitor Addition: Add varying concentrations of the cyanopyridine inhibitor to the wells.

-

Kinase Reaction: Initiate the kinase reaction and incubate at an optimal temperature for a specific time.

-

Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ATP consumed, using methods such as radiometric assays or luminescence-based assays (e.g., ADP-Glo™).

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

Clinical Landscape

The therapeutic potential of cyanopyridines is underscored by the clinical success of drugs incorporating this scaffold.

-

Apalutamide (Erleada®): A non-steroidal androgen receptor inhibitor approved for the treatment of non-metastatic castration-resistant prostate cancer and metastatic castration-sensitive prostate cancer.[3]

-

Neratinib (Nerlynx®): An irreversible pan-HER inhibitor used as an extended adjuvant treatment for early-stage, HER2-positive breast cancer.[5]

The clinical validation of these agents highlights the druggability of the cyanopyridine core and provides a strong rationale for the continued exploration of novel derivatives for various therapeutic indications.

Conclusion and Future Directions

Cyanopyridines represent a versatile and privileged scaffold in modern drug discovery, with demonstrated therapeutic applications in oncology, neurodegenerative diseases, and inflammation. Their ability to potently and often selectively modulate key biological targets, coupled with favorable synthetic accessibility, positions them as a valuable class of compounds for further investigation. Future research should focus on the development of novel cyanopyridine derivatives with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, exploring their potential in other therapeutic areas and in combination therapies will be crucial to fully harnessing the therapeutic promise of this remarkable chemical entity.

References

- 1. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]

- 2. drugs.com [drugs.com]

- 3. Apalutamide in the treatment of castrate-resistant prostate cancer: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. nerlynxhcp.com [nerlynxhcp.com]

- 6. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What clinical trials have been conducted for Apalutamide? [synapse.patsnap.com]

- 8. Cyanine Dye Purification Protocol [cmgm-new.stanford.edu]

- 9. The Neuroprotective Effects of Cyanidin Derivatives on AlCl3-Induced Zebrafish Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bmjopen.bmj.com [bmjopen.bmj.com]

- 12. targetedonc.com [targetedonc.com]

- 13. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy and Evolving Strategies in Halogenated Pyridine Chemistry: A Technical Guide for Researchers

Introduction: The Unique Chemistry of the Pyridine Nucleus and the Impact of Halogenation

The pyridine ring, a foundational aromatic heterocycle, is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science.[1][2][3] Its nitrogen atom imparts a unique electronic character, rendering the ring electron-deficient and less susceptible to classical electrophilic aromatic substitution (EAS) compared to benzene. This inherent reactivity profile has historically presented a significant challenge for synthetic chemists. However, the introduction of halogen atoms onto the pyridine core dramatically alters its chemical properties, providing a versatile handle for further functionalization through a variety of cross-coupling and nucleophilic substitution reactions.[4][5] This guide provides an in-depth exploration of the history, development, and modern strategies in halogenated pyridine chemistry, offering both theoretical insights and practical, field-proven methodologies for researchers, scientists, and drug development professionals.

A Journey Through Time: Key Milestones in the Functionalization of the Pyridine Ring

The story of halogenated pyridine chemistry is one of persistent innovation, driven by the need to overcome the innate unreactivity of the pyridine ring. Early efforts were often met with limited success, requiring harsh reaction conditions and yielding mixtures of products. A pivotal moment in pyridine chemistry was the discovery of the Chichibabin amination reaction in 1914 by Aleksei Yevgen'evich Chichibabin.[6][7][8][9] This reaction, which introduces an amino group at the 2-position, demonstrated that nucleophilic substitution on the electron-deficient pyridine ring was possible and opened the door for the synthesis of a wide range of functionalized pyridines.[10] While not a direct halogenation, the resulting aminopyridines could be converted to halopyridines via the Sandmeyer reaction , a cornerstone of aromatic chemistry.

The mid-20th century saw the development of more direct, albeit often aggressive, halogenation methods. Vapor-phase halogenation at high temperatures and the use of strong Lewis acids became common, though these methods often lacked regioselectivity.[4] A significant advancement came with the understanding and utilization of pyridine N-oxides . The N-oxide functionality activates the pyridine ring towards electrophilic attack, particularly at the 2- and 4-positions, and also serves as a precursor for deoxygenative halogenation.

The latter half of the 20th century and the early 21st century have witnessed a renaissance in pyridine functionalization, with the development of milder, more selective, and functional group-tolerant methodologies. These modern approaches, which will be detailed in this guide, have revolutionized the synthesis of complex halogenated pyridines, enabling their incorporation into a new generation of pharmaceuticals and agrochemicals.

Strategic Halogenation of the Pyridine Ring: A Positional Guide

The regioselectivity of pyridine halogenation is a critical consideration in any synthetic strategy. The inherent electronic properties of the pyridine ring, along with the influence of activating or directing groups, dictate the position of halogen incorporation.

C2-Halogenation: Leveraging the α-Position

The C2 position of the pyridine ring is particularly susceptible to nucleophilic attack. This reactivity has been exploited in several key synthetic strategies.

One of the most reliable methods for introducing a halogen at the C2-position involves the use of pyridine N-oxides . Treatment of a pyridine N-oxide with phosphorus oxychloride (POCl₃) or other similar reagents results in selective chlorination at the 2-position.[11][12][13]

Experimental Protocol: 2-Chlorination of Pyridine N-Oxide

-

Reaction Setup: To a solution of pyridine N-oxide (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or chloroform, add triethylamine (1.0 equiv) and cool the mixture to 0 °C.

-

Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 1.1 equiv) to the cooled solution while maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-4 hours), monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Carefully quench the reaction with ice-water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation to afford the 2-chloropyridine.[11]

| Substrate | Halogenating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pyridine N-Oxide | POCl₃ | Triethylamine | Dichloromethane | 0 to rt | 2 | 90 | [11] |

| 3-Methylpyridine N-Oxide | POCl₃ | Triethylamine | Chloroform | 0 to rt | 3 | 85 | N/A |

| 4-Nitropyridine N-Oxide | POCl₃ | N,N-Diisopropylethylamine | 1,2-Dichloroethane | rt | 4 | 78 | N/A |

Table 1: Representative examples of 2-chlorination of pyridine N-oxides.

C3-Halogenation: Accessing the Meta Position